molecular formula C14H16N2O4 B1212035 N-Methoxymethylphenobarbital CAS No. 42013-65-0

N-Methoxymethylphenobarbital

Cat. No.: B1212035
CAS No.: 42013-65-0
M. Wt: 276.29 g/mol
InChI Key: NCBHGFZZIGBMJK-UHFFFAOYSA-N
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Description

N-Methoxymethylphenobarbital (CAS 42013-65-0) is a chemical compound classified as a barbituric acid derivative. It has been identified as an analytical standard used in research settings, particularly in the development and validation of analytical methods for the separation and quantification of barbiturate mixtures. This application is crucial in forensic science, toxicology, and pharmaceutical analysis . As a structural analog of phenobarbital and methylphenobarbital (mephobarbital), its value in research extends to studies investigating the metabolism, structure-activity relationships, and pharmacokinetics of anticonvulsant barbiturates . The mechanism of action for the parent compound, phenobarbital, provides a foundational context for research. Phenobarbital is a positive allosteric modulator of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to a distinct site on this receptor, it potentiates GABAergic neurotransmission, leading to increased chloride ion influx, neuronal hyperpolarization, and a reduction in neuronal excitability . This mechanism underpins the anticonvulsant and sedative effects observed in related compounds. Researchers may utilize this compound to explore similar or novel pharmacological pathways. Given its research-grade status, this product is strictly for laboratory and research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42013-65-0

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

5-ethyl-1-(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H16N2O4/c1-3-14(10-7-5-4-6-8-10)11(17)15-13(19)16(9-20-2)12(14)18/h4-8H,3,9H2,1-2H3,(H,15,17,19)

InChI Key

NCBHGFZZIGBMJK-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)COC)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)COC)C2=CC=CC=C2

Synonyms

N-methoxymethylphenobarbital

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of N Methoxymethylphenobarbital

Established Synthetic Pathways for N-Methoxymethylphenobarbital

The primary route for synthesizing this compound involves the N-alkylation of phenobarbital (B1680315). This process introduces a methoxymethyl group onto one or both nitrogen atoms of the barbiturate (B1230296) ring.

Precursor Chemistry and Reaction Mechanisms

The synthesis of this compound starts with the precursor molecule, phenobarbital. Phenobarbital, or 5-ethyl-5-phenylbarbituric acid, possesses two secondary amine groups within its heterocyclic ring, which are the sites for derivatization. nih.govwikipedia.orgmdpi.com The other key precursor is a reagent capable of donating a methoxymethyl group, such as chloromethyl methyl ether (CH₃OCH₂Cl) or dimethoxymethane (B151124) (CH₃OCH₂OCH₃). researchgate.netajol.info

The reaction mechanism is a nucleophilic substitution, where the nitrogen atom of the phenobarbital acts as a nucleophile, attacking the electrophilic carbon of the methoxymethylating agent. nih.gov When using chloromethyl methyl ether, the reaction is a direct N-alkylation. The reaction can be facilitated by a base, which deprotonates the nitrogen atom of the phenobarbital, increasing its nucleophilicity. ajol.info The reaction is believed to proceed via an Sₙ2 mechanism, where the nucleophilic nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single concerted step. masterorganicchemistry.comdhwu.ac.in

Alternatively, a Lewis acid catalyst, such as anhydrous stannic chloride, can be employed when using dimethoxymethane. researchgate.net The Lewis acid activates the dimethoxymethane, making it a better electrophile for the N-alkylation reaction.

A general representation of the synthesis is the reaction of phenobarbital with a methoxymethylating agent, as depicted in the following reaction scheme:

Reaction Scheme for the Synthesis of this compound

Reaction scheme for the synthesis of this compound

This image represents a generalized reaction scheme and does not depict specific reaction conditions or stoichiometry.

Optimization of Synthetic Yields and Purity

The optimization of synthetic yields and purity is a critical aspect of chemical manufacturing. thaiscience.info For the synthesis of N-alkoxymethyl derivatives of phenobarbital, several factors can be adjusted to improve the outcome.

One patented method for the preparation of 1,3-bis(methoxymethyl)phenobarbital, a closely related compound, highlights the use of a significant molar excess of dimethoxymethane with an equimolar amount of anhydrous stannic chloride relative to phenobarbital. researchgate.net This approach reportedly achieves a high yield of the desired product. researchgate.net The reaction is typically conducted at the boiling point of dimethoxymethane, and the progress can be monitored using techniques like thin-layer chromatography. researchgate.net

Purification of the final product often involves crystallization from a suitable solvent, such as ethanol (B145695), to obtain a product with high purity. evitachem.com The choice of solvent and crystallization conditions, such as temperature and cooling rate, are crucial for obtaining crystals of the desired quality and maximizing the recovery of the pure compound.

The following table summarizes data from a patented synthesis of a related compound, 1,3-bis(n-butoxymethyl)phenobarbital, illustrating the impact of recrystallization on yield and purity.

Purification StepYield (%)Melting Point (°C)
Crude Product73.6Not Reported
First Recrystallization (80% isopropanol)6470-72
Second Recrystallization (80% isopropanol)5871-72

Novel Synthetic Methodologies and Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in the chemical industry.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.commdpi.com In the context of this compound synthesis, several green chemistry principles can be applied.

One key area is the use of greener solvents. Traditional organic solvents can be volatile, toxic, and environmentally harmful. Research into alternative solvents, such as ionic liquids or supercritical fluids, is an active area of green chemistry. researchgate.netresearchgate.net For the N-alkylation of heterocycles, propylene (B89431) carbonate has been explored as a green solvent and reagent, eliminating the need for genotoxic alkyl halides. nih.gov The use of water as a solvent, when feasible, is also a highly desirable green approach. mdpi.com

Another principle is the use of catalysts to improve reaction efficiency and reduce waste. Catalytic reactions are often more selective and can be carried out under milder conditions than stoichiometric reactions. acs.org The development of recyclable catalysts is a particularly important goal in green chemistry. mdpi.com For the synthesis of barbiturate derivatives, various catalysts, including environmentally benign options like lemon juice and montmorillonite (B579905) clay, have been investigated for different types of reactions. mdpi.comacs.org

Stereoselective Synthesis Considerations

Stereoselectivity refers to the preferential formation of one stereoisomer over another. While phenobarbital itself is not chiral, the introduction of certain substituents could potentially create chiral centers in its derivatives. For this compound, the methoxymethyl group itself does not introduce a chiral center. However, if other chiral substituents were present or introduced, or if the nitrogen atoms of the barbiturate ring were to become stereogenic centers due to restricted rotation or other structural features, stereoselective synthesis would become a critical consideration.

Design and Synthesis of this compound Analogs and Related Derivatives

The design and synthesis of analogs of a parent compound are a common strategy in medicinal chemistry to explore structure-activity relationships and to develop new compounds with improved properties. ajol.infoacs.orgnih.govscholaris.ca

Various N-substituted and N,N'-disubstituted derivatives of phenobarbital have been synthesized and studied. These include derivatives with different alkyl, allyl, and acyloxymethyl groups attached to the nitrogen atoms. acs.orgnih.govgoogle.com For example, N,N'-diallylbarbital and other N-substituted allyl barbiturates have been prepared. google.com

The synthesis of these analogs generally follows the same N-alkylation or N-acylation principles as the synthesis of this compound, using the appropriate alkylating or acylating agent. For instance, the synthesis of N-acyloxymethyl derivatives can be achieved by reacting the parent barbiturate with an acyloxymethyl halide.

The table below provides examples of different N-substituted derivatives of barbiturates that have been synthesized.

Derivative NameSubstituent(s) at Nitrogen
N,N'-Dimethoxymethylphenobarbital-CH₂OCH₃
N,N'-Di-(n)-butoxymethyl phenobarbital-CH₂(CH₂)₂CH₃
N-Acyloxymethyl derivatives-CH₂OC(O)R
N-Substituted allyl barbiturates-CH₂CH=CH₂

Structure-Directed Design Principles for N-Substituted Barbiturates

The design of N-substituted barbiturates is guided by established structure-activity relationships (SAR) aimed at optimizing therapeutic properties while minimizing undesirable effects. The core principle revolves around the modification of the barbiturate nucleus to alter its lipophilicity, metabolic stability, and interaction with its biological targets.

Key design considerations for N-substituted barbiturates include:

Lipophilicity and Blood-Brain Barrier Permeability: The introduction of substituents at the nitrogen atoms of the barbiturate ring significantly influences the compound's lipophilicity. tbzmed.ac.ir Increased lipophilicity can enhance the rate of absorption and permeability across the blood-brain barrier, potentially leading to a faster onset of action. For instance, the substitution of a hydrogen atom with a methyl group to form N-methyl derivatives generally increases lipophilicity. tbzmed.ac.ir

Metabolic Stability: N-substitution can protect the barbiturate from rapid metabolic degradation. The N-H bonds in unsubstituted barbiturates are susceptible to oxidation and conjugation reactions. By replacing the hydrogen with groups like methoxymethyl, the metabolic profile of the parent compound can be altered, potentially leading to a longer duration of action or a different metabolic pathway.

Tautomerism and Acidity: The acidity of the barbiturate ring is a crucial factor influencing its ionization state at physiological pH, which in turn affects its solubility and ability to cross cell membranes. N-substitution can alter the tautomeric equilibrium and the pKa of the molecule, thereby modulating its physicochemical properties. tbzmed.ac.ir

Potency and Receptor Interaction: The nature of the substituent at the nitrogen atom can directly impact the compound's interaction with its target receptors, such as the GABA-A receptor. nih.gov While the 5,5-disubstitution pattern is a primary determinant of the pharmacological activity of barbiturates, N-substitution can further refine this activity. nih.gov For example, some studies have shown that N-disubstituted barbiturates can exhibit excellent antibacterial activity, highlighting the role of N-substitution in defining the biological activity spectrum. mdpi.com

The design of this compound aligns with these principles. The methoxymethyl group is introduced to potentially enhance central nervous system (CNS) penetration and modify the metabolic fate of phenobarbital.

Synthetic Routes to N-Alkoxy, N-Aryl, and Other N-Substituted Phenobarbital Derivatives

The synthesis of N-substituted phenobarbital derivatives, including N-alkoxy compounds like this compound, involves the targeted modification of the nitrogen atoms within the barbiturate ring.

N-Alkoxymethylation of Phenobarbital

A direct and efficient method for the N-alkoxymethylation of barbituric acids involves a one-step synthesis. This process utilizes phosphorus pentoxide (P₂O₅) and dimethoxymethane in a chlorinated solvent to introduce the methoxymethyl group onto the nitrogen atom(s) of the barbiturate ring. nih.gov This method is advantageous for its simplicity and directness in forming N-alkoxymethyl derivatives.

Another approach to N-alkoxymethylation involves the reaction of the parent barbiturate with an alkoxymethyl halide. However, controlling the degree of substitution can be challenging. Reactions of barbiturates that proceed through enol (lactim) or enolate ion formation often yield a mixture of unsubstituted, mono-N-substituted, and di-N-substituted products. tandfonline.com For instance, the alkoxymethylation of phenobarbital in the presence of one equivalent of a base has been reported to produce 1,3-bis(alkoxymethyl)phenobarbital, with unreacted phenobarbital also being recovered. tandfonline.com The use of two equivalents of a base can drive the reaction towards the formation of the disubstituted product in nearly quantitative yield, making the isolation of the mono-alkoxymethylated product difficult under these conditions. tandfonline.com

An alternative strategy for preparing mono-N-substituted barbiturates involves a multi-step process. This can include the synthesis of an N,S-bis(alkoxymethyl)thiobarbiturate intermediate, followed by an oxidation step to yield the desired N-alkoxymethyl barbituric acid. tandfonline.com

Table 1: Synthetic Methods for N-Alkoxymethylation of Phenobarbital

Method Reagents and Conditions Products Reference
One-Step N-Methoxymethylation Phosphorus pentoxide, dimethoxymethane, chlorinated solvent This compound nih.gov
Alkoxymethylation with Base Phenobarbital, base, alkoxymethyl halide Mixture of mono- and di-substituted products tandfonline.com
Thiobarbiturate Route N,S-bis(alkoxymethyl)thiobarbiturate, hydrogen peroxide, trifluoroacetic acid N-alkoxymethyl barbituric acid tandfonline.com

Synthesis of N-Aryl and Other N-Substituted Derivatives

The synthesis of N-aryl and other N-substituted phenobarbital derivatives can be achieved through various synthetic methodologies.

N-Benzylation: N-substituted and N,N'-disubstituted benzyl (B1604629) derivatives of barbiturates, including phenobarbital, can be synthesized using a strongly basic anion-exchange resin. researchgate.net In this method, the barbiturate is first adsorbed onto the resin, which is then treated with benzyl chloride in ethanol at room temperature, yielding the desired N-benzyl derivatives in good yields. researchgate.net

N-Carboxymethylation: The reaction of phenobarbital with a haloacetate in a polar aprotic solvent in the presence of anhydrous potassium carbonate can yield N-carboalkoxymethyl derivatives. researchgate.net Subsequent acidic hydrolysis of these esters affords the corresponding N-carboxymethyl derivatives. researchgate.net

General Alkylation: Alkylation of the nitrogen atoms can also be achieved through the reaction of the parent barbiturate with alkyl halides. The reaction conditions, such as the choice of base and solvent, can influence the degree and position of substitution.

The synthesis of phenobarbital itself typically involves the condensation of a derivative of diethyl malonate with urea (B33335) in the presence of a strong base. wikipedia.org Modifications to this core synthesis can also be employed to introduce substituents at the nitrogen positions.

Table 2: Examples of N-Substituted Phenobarbital Derivatives and Synthetic Approaches

Derivative Type Synthetic Approach Key Reagents Reference
N-Benzyl Anion-exchange resin method Benzyl chloride, anion-exchange resin researchgate.net
N-Carboxymethyl Alkylation followed by hydrolysis Haloacetate, K₂CO₃, then acid researchgate.net
N-Alkoxycarbonyl Alkylation with chloroformic esters Chloroformic esters, dialkali metal salt of barbituric acid tandfonline.com

Preclinical Biotransformation and Metabolic Pathways of N Methoxymethylphenobarbital

Enzymatic Biotransformation of N-Methoxymethylphenobarbital in vitro

There is a significant gap in the scientific literature regarding the enzymatic processes responsible for the metabolism of this compound.

Cytochrome P450 Isoform Involvement and Induction

No studies have been identified that investigate the role of specific cytochrome P450 (CYP) isoforms in the metabolism of this compound. Research into which CYP families (e.g., CYP1, CYP2, CYP3) are involved in its biotransformation, and whether the compound induces or inhibits these enzymes, has not been published.

Other Enzyme Systems in Metabolism

Information regarding the involvement of other enzyme systems, such as hydrolases or esterases, in the metabolism of this compound is also absent from the available scientific literature. The potential cleavage of the methoxymethyl group by such enzymes has not been documented.

Identification and Characterization of Metabolites (Preclinical/In Vitro)

The scientific community has not published any reports on the identification and characterization of the metabolites of this compound.

Spectroscopic Analysis of Metabolites

There are no available data from spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), that would elucidate the chemical structures of any potential metabolites of this compound.

Chromatographic Separation of Metabolic Products

Similarly, no studies utilizing chromatographic techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate and identify the metabolic products of this compound have been found.

Metabolic Stability Studies in vitro

Investigations into the metabolic stability of this compound in common in vitro systems, such as liver microsomes or plasma, have not been reported. Consequently, there is no available data on the rate at which the compound is metabolized by these systems.

Molecular Pharmacology and Biochemical Interactions of N Methoxymethylphenobarbital Preclinical/mechanistic Focus

Cellular and Subcellular Target Interactions (Preclinical/Non-Human Models)No publicly available data could be located.

This report underscores a gap in the current scientific literature concerning the specific molecular and biochemical properties of N-Methoxymethylphenobarbital. Future preclinical research would be necessary to elucidate its pharmacological characteristics and to populate the detailed analytical framework outlined above.

Ion Channel Modulation Mechanisms (e.g., GABA-A receptors, if applicable to its molecular mechanism)

The principal molecular target for barbiturates, including this compound, is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel central to inhibitory neurotransmission in the brain. youtube.comnih.gov The interaction is allosteric, meaning barbiturates bind to sites on the receptor that are distinct from the binding site of the endogenous ligand, GABA. youtube.comwikipedia.org

The functional consequence of this binding is a potentiation of GABA's natural effect. wikipedia.org When GABA binds to the GABA-A receptor, it opens an integral chloride ion (Cl⁻) channel. youtube.com Barbiturates enhance this action by increasing the duration for which the chloride channel remains open, leading to a greater influx of chloride ions into the neuron. wikipedia.org This hyperpolarizes the neuron's membrane, making it less excitable and less likely to fire an action potential, thus producing a central nervous system depressant effect. wikipedia.org

Barbiturates exhibit a complex, concentration-dependent interaction with the GABA-A receptor:

Positive Allosteric Modulation: At lower concentrations, they enhance the effect of GABA. nih.gov

Direct Agonism: At higher concentrations, they can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA. nih.govnih.gov

Channel Blockade: At very high concentrations, they can act as channel blockers, inhibiting current through the channel. nih.gov

Neurotransmitter System Interactions at the Molecular Level

The modulation of ion channels by this compound directly translates to significant interactions with major neurotransmitter systems at the molecular level.

Enhancement of the Inhibitory GABAergic System: The primary interaction is the potentiation of the GABAergic system. imperfectpharmacy.in By increasing the efficacy of GABA at the GABA-A receptor, barbiturates amplify the brain's primary inhibitory network. youtube.comwikipedia.org This mechanism is fundamental to their sedative and anticonvulsant properties.

Inhibition of the Excitatory Glutamatergic System: Barbiturates inhibit excitatory neurotransmission mediated by glutamate (B1630785). wikipedia.org This occurs through the blockade of AMPA and kainate receptors, which prevents the neuronal depolarization typically caused by glutamate binding. wikipedia.orgwikipedia.org Furthermore, at higher concentrations, barbiturates can inhibit the voltage-dependent calcium (Ca²⁺) channels that trigger the release of neurotransmitters, including glutamate, from presynaptic terminals. wikipedia.org This combination of potentiating inhibition and suppressing excitation explains the profound CNS depressant effects of this drug class. wikipedia.org

The dual action on both inhibitory and excitatory systems provides a comprehensive mechanism for the physiological effects attributed to barbiturates like this compound.

Structure-Activity Relationships (SAR) Governing Molecular Interactions

Elucidation of Pharmacophoric Elements for N-Substituted Barbiturates

A pharmacophore describes the essential structural features of a molecule required for its biological activity. For barbiturates, the core pharmacophore is the barbituric acid skeleton, a pyrimidine-based heterocyclic ring. firsthope.co.in

Key pharmacophoric elements include:

The Barbituric Acid Core: This six-membered ring with two nitrogen and three oxygen atoms is the fundamental scaffold. Barbituric acid itself is inactive. pharmacyconcepts.in

Disubstitution at Carbon 5 (C5): The presence of two substituents at the C5 position is essential for hypnotic activity. pharmacyconcepts.in These groups increase the lipophilicity of the molecule, enabling it to cross the blood-brain barrier. youtube.com In this compound, these substituents are an ethyl group and a phenyl group, as inherited from its parent compound, phenobarbital (B1680315).

Nitrogen Atoms (N1 and N3): The nitrogen atoms in the ring are important. Substitution on these atoms is a critical site for modifying the drug's properties. youtube.com

Carbonyl Oxygens (C2, C4, C6): The oxygen atoms of the carbonyl groups are considered important hydrogen bond acceptors for receptor binding. ptfarm.pl

The table below outlines the core structural features based on phenobarbital.

FeatureDescriptionRole in Activity
Barbituric Acid Ring Core heterocyclic structureEssential scaffold for all derivatives
C5-Phenyl Group Aromatic ring at C5Increases potency and lipophilicity youtube.com
C5-Ethyl Group Alkyl chain at C5Contributes to lipophilicity and activity firsthope.co.in
N1 and N3 Atoms Nitrogen atoms in the ringSites for substitution to modify pharmacokinetics youtube.com

Impact of N-Substitution on Receptor Binding and Biochemical Activity

Substitution on the nitrogen atoms of the barbiturate (B1230296) ring significantly impacts the compound's pharmacokinetic and pharmacodynamic properties. This compound is defined by its methoxymethyl (-CH₂-O-CH₃) group on one of the ring's nitrogen atoms.

General principles of N-substitution include:

N-Alkylation: Adding an alkyl group to one of the nitrogen atoms generally results in a faster onset and shorter duration of action. pharmacyconcepts.inyoutube.com This is often attributed to increased lipophilicity and more rapid metabolic breakdown.

Impact of the N-Methoxymethyl Group: The N-methoxymethyl group in this compound is a specific type of N-alkylation. The introduction of an ether linkage (-O-) within the substituent adds a polar element, which can influence lipophilicity, hydrogen bonding capability, and metabolic pathways differently than a simple alkyl chain. While direct studies on this compound are limited, the substitution is expected to modify the onset and duration of action compared to the parent phenobarbital, consistent with the general SAR for N-substituted barbiturates. youtube.com Alkylation at the N1 position can also create a chiral center at C5, potentially leading to enantiomers with different affinities and efficacies at the GABA-A receptor. nih.gov

The following table summarizes the key SAR points for N-substituted barbiturates and compares the structures of relevant compounds.

Table of SAR for N-Substituted Barbiturates

Modification Site Structural Change Impact on Activity Reference
N1 or N3 Substitution with small alkyl groups (e.g., methyl) Quicker onset, shorter duration of action. pharmacyconcepts.inyoutube.com pharmacyconcepts.inyoutube.com
N1 and N3 Substitution on both nitrogen atoms Leads to inactive compounds. youtube.com
C5 Branching or unsaturation of alkyl chains Increases activity, decreases duration of action. youtube.com

| C2 | Replacement of oxygen with sulfur (Thiobarbiturates) | Increases lipophilicity, leading to faster onset and shorter duration. | youtube.com |

Comparison of Phenobarbital and its N-Substituted Derivatives

Compound Structure at N1 Structure at C5 Key SAR Feature
Phenobarbital -H -Ethyl, -Phenyl Parent compound
Mephobarbital -CH₃ (Methyl) -Ethyl, -Phenyl N-alkylation

| This compound | -CH₂-O-CH₃ (Methoxymethyl) | -Ethyl, -Phenyl | N-alkylation with ether linkage |

Advanced Analytical Methodologies in Research for N Methoxymethylphenobarbital

Spectroscopic Techniques for Structural Elucidation and Quantification (Research Focus)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in the structural elucidation and quantification of pharmaceutical compounds. For N-Methoxymethylphenobarbital, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as critical analytical tools in research settings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. europeanpharmaceuticalreview.com The resulting spectrum provides a unique "fingerprint" based on the functional groups present in the molecule. researchgate.netthermofisher.com While specific peer-reviewed IR spectra for this compound are not widely published, the expected characteristic absorption bands can be inferred from its molecular structure, which includes a barbiturate (B1230296) core, an N-methoxymethyl group, and a phenyl group.

Key functional groups and their expected IR absorption ranges include the carbonyl (C=O) groups of the barbiturate ring, the C-N bonds, the aromatic C=C bonds of the phenyl ring, and the C-O-C ether linkage of the methoxymethyl group. libretexts.orgspecac.com In research, Fourier Transform Infrared (FTIR) spectroscopy, often coupled with gas chromatography (GC-FTIR), is a powerful technique for identifying barbiturates and their metabolites. nih.gov The identification is typically valid for quantities as low as one microgram. nih.gov The analysis involves comparing the obtained spectrum with reference spectra or interpreting the characteristic bands of the functional groups. thermofisher.comnih.gov

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretch3200 - 3400Medium
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium
C=O (Amide/Ureide)Stretch1680 - 1750Strong
C=C (Aromatic)Stretch1450 - 1600Medium-Weak
C-O (Ether)Stretch1050 - 1150Strong
C-NStretch1020 - 1250Medium

Note: These are generalized ranges. The precise position and intensity of peaks can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, corresponding to electronic transitions within the molecule. azooptics.com This technique is particularly useful for quantitative analysis and for studying compounds containing chromophores, such as aromatic rings and carbonyl groups. azooptics.com

Research has demonstrated the utility of spectrophotometric methods for the simultaneous analysis of this compound in a mixture with its parent compound, phenobarbital (B1680315), and N-methylphenobarbital. scielo.brresearchgate.netscielo.br The analysis relies on measuring the absorbance at different wavelengths under varying pH conditions, which alters the ionization state and, consequently, the electronic transitions of the compounds. scielo.bruomustansiriyah.edu.iq For instance, a study outlined a method involving absorbance measurements at 230 nm (pH 6.35), 242 nm (pH 9.4), and 273 nm (pH 13) to differentiate the components in the mixture. scielo.br For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. go-sys.de

Interactive Table: UV-Vis Absorption Data for Barbiturate Analysis

Compound/ConditionWavelength (λmax)pHApplicationReference
Mixture Analysis230 nm6.35Differentiation of Phenobarbital derivatives scielo.br
Mixture Analysis242 nm9.4Differentiation of Phenobarbital derivatives scielo.br
Mixture Analysis273 nm13Differentiation of Phenobarbital derivatives scielo.br
Phenobarbital (for comparison)242 nm13 (in EtOH:NaOH)Quantitative determination in microemulsion scielo.brresearchgate.net

Electrochemical and Biosensor-Based Detection Methods (Research Focus)

Electrochemical methods offer high sensitivity, simplicity, and relatively low cost, making them attractive for pharmaceutical analysis. nih.gov Research into these methods for this compound focuses on exploiting its electroactive properties for detection and quantification.

Voltammetry encompasses a group of electroanalytical techniques where information about an analyte is derived by measuring the current as a function of an applied potential. nih.gov The resulting plot, a voltammogram, provides qualitative and quantitative data. nih.gov Techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often employed for their enhanced sensitivity and resolution. mdpi.comub.edu

Specific research has confirmed the use of polarography, an early type of voltammetry that uses a dropping mercury electrode, for the analysis of this compound in mixtures. scielo.brresearchgate.netscielo.br The principle involves applying a varied potential to an electrode and measuring the resulting current as the analyte is reduced or oxidized at the electrode surface. dss.go.th The half-wave potential (E₁/₂) is characteristic of the compound (qualitative information), while the diffusion current (id) is proportional to its concentration (quantitative information). dss.go.th The development of voltammetric methods for related barbiturates often involves optimizing parameters such as the supporting electrolyte pH, scan rate, and pulse amplitude to achieve the best analytical performance, including a low limit of detection (LOD) and a wide linear range. ub.edumdpi.com

Bioanalytical assays are crucial for quantifying drugs and their metabolites in biological matrices like plasma or urine, which is essential in pharmacokinetic and metabolic studies. ijpsjournal.com The development of a bioanalytical assay for research on this compound would follow established guidelines to ensure reliability and reproducibility. scielo.org.co

The process begins with method development, which includes selecting an appropriate analytical technique (e.g., LC-MS/MS), choosing a suitable internal standard (often a stable isotope-labeled version of the analyte), and optimizing sample preparation. iaea.orgiajps.com Sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate the analyte from complex biological matrices and minimize interference. iajps.comijsra.net

Full method validation is then performed to demonstrate that the assay is suitable for its intended purpose. pharmacyjournal.net Key validation parameters, as recommended by regulatory bodies, include: scielo.org.copharmacyjournal.net

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. ijpsjournal.com

Accuracy: The closeness of the measured values to the true value.

Precision: The degree of agreement among a series of measurements (evaluated as repeatability and intermediate precision).

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. ijpsjournal.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability).

For this compound, a key consideration would be its potential in-vivo or in-vitro conversion back to phenobarbital, requiring the assay to be selective enough to distinguish between the parent drug and its primary metabolite. iaea.org

Emerging Analytical Approaches in Chemical Research

This combination leverages the rich data from techniques like IR, Near-Infrared (NIR), or Raman spectroscopy and applies powerful algorithms to extract subtle patterns that may not be apparent through simple data inspection. mdpi.comxjtu.edu.cn For a compound like this compound, this could have several research applications:

Enhanced Quality Control: ML models can be trained on spectroscopic data to rapidly classify raw materials, monitor synthesis reactions, and ensure the quality of the final compound with high accuracy. azolifesciences.com

Non-invasive Quantification: NIR spectroscopy combined with ML algorithms like support vector regression (SVR) or partial least squares (PLS) regression can enable the non-destructive quantification of the active ingredient in formulations, which is particularly valuable for personalized medicine and small-batch production. spectroscopyonline.com

Improved Data Interpretation: AI tools can deconvolve complex spectra, remove background interference, and automatically extract relevant features, leading to faster and more robust data analysis. azolifesciences.comdb-thueringen.de

By training algorithms on large datasets of spectra, these systems can learn to identify compounds, detect impurities or adulterants, and even predict chemical properties with remarkable precision, paving the way for high-throughput and automated analytical workflows in pharmaceutical research. europeanpharmaceuticalreview.commdpi.com

Computational Chemistry and Theoretical Modeling Studies of N Methoxymethylphenobarbital

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial in predicting the binding mode and affinity of a ligand to a protein's active site.

Prediction of Binding Poses and Affinities

In a hypothetical molecular docking study, N-Methoxymethylphenobarbital would be docked into the binding site of a relevant biological target, such as the γ-aminobutyric acid type A (GABA-A) receptor, a known target for barbiturates. The simulation would predict the most stable binding poses of the molecule within the receptor's binding pocket. The binding affinity, often expressed as a docking score or estimated binding energy (ΔG), quantifies the strength of the interaction. Lower binding energies typically indicate a more stable and potentially more potent ligand-protein complex.

For instance, a simulation might reveal that the N-methoxymethyl group of this compound allows for a unique orientation within the binding site compared to its parent compound, phenobarbital (B1680315). This could lead to different predicted binding affinities.

Hypothetical Docking Scores and Predicted Binding Affinities of this compound with the GABA-A Receptor
Binding Pose ClusterDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Predicted Ki (nM)
1-9.8-9.550
2-9.5-9.275
3-9.2-8.9120

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-protein complex is governed by various non-covalent interactions. A detailed analysis of the docked poses of this compound would focus on identifying key hydrogen bonds and hydrophobic interactions. The pyrimidine ring of the barbiturate (B1230296) core is capable of forming multiple hydrogen bonds with amino acid residues in the receptor. The ethyl and phenyl groups contribute to hydrophobic interactions, anchoring the molecule in a lipophilic pocket of the binding site. The introduction of the N-methoxymethyl group could potentially introduce new hydrogen bond acceptor capabilities or alter the hydrophobic profile of the molecule.

Hypothetical Key Interactions of this compound in the GABA-A Receptor Binding Site
Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)
Hydrogen BondO (C=O of pyrimidine)Thr128 (Backbone NH)2.9
Hydrogen BondO (C=O of pyrimidine)Ser130 (Sidechain OH)3.1
Hydrogen BondO (Methoxymethyl)Tyr157 (Sidechain OH)3.0
Hydrophobic (π-π stacking)Phenyl ringPhe2014.5
Hydrophobic (Alkyl)Ethyl groupLeu125, Val145-

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and conformational possibilities of a molecule, which are fundamental to its reactivity and interaction with biological targets.

Electronic Structure Properties (e.g., HOMO/LUMO energies, electrostatic potential surfaces)

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive.

The electrostatic potential surface (EPS) map visually represents the charge distribution across the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and can act as hydrogen bond acceptors, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and methoxymethyl groups would be expected to show negative electrostatic potential.

Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*)
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

Conformational Analysis and Tautomerism

This compound possesses rotational freedom around several single bonds, particularly in the N-methoxymethyl and ethyl substituents. Conformational analysis aims to identify the low-energy conformations of the molecule, as these are the most likely to be biologically active. By systematically rotating these bonds and calculating the potential energy of each resulting conformer, a potential energy surface can be generated, revealing the most stable three-dimensional structures.

Barbiturates can exist in different tautomeric forms, primarily the lactam, lactim, and di-lactim forms. Quantum chemical calculations can determine the relative energies of these tautomers, providing insight into which form is most likely to be present under physiological conditions and interact with the biological target. For this compound, the lactam form is expected to be the most stable.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model for this compound and related active compounds would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the model. This process, known as virtual screening, can rapidly identify novel compounds with the potential for similar biological activity. The identified "hits" can then be subjected to more detailed computational analysis, such as molecular docking, and subsequently synthesized and tested experimentally. For this compound, a pharmacophore model might highlight the importance of two hydrogen bond acceptors, a hydrophobic aliphatic group, and an aromatic ring in a specific spatial arrangement for activity at the GABA-A receptor.

Generation of Pharmacophore Models for Molecular Targets

Pharmacophore modeling is a crucial technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model can be generated based on the known interactions of phenobarbital and other barbiturates with their primary target, the GABA-A receptor.

The key pharmacophoric features for barbiturates are well-documented and would likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the carbonyl groups in the pyrimidine ring are critical hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors.

Hydrophobic/Aromatic Features: The phenyl and ethyl groups at the 5-position of the barbiturate ring contribute to hydrophobic interactions within the receptor's binding pocket.

The introduction of the N-methoxymethyl group in this compound would add another potential hydrogen bond acceptor (the oxygen atom) and a hydrophobic region (the methyl group). A hypothetical pharmacophore model for this compound would incorporate these features, providing a 3D query for virtual screening campaigns.

Table 1: Hypothetical Pharmacophore Features for this compound

Feature TypeLocation on this compoundRole in Receptor Binding
Hydrogen Bond AcceptorCarbonyl oxygensInteraction with donor residues in the binding site
Hydrogen Bond DonorRing nitrogensInteraction with acceptor residues in the binding site
Aromatic/HydrophobicPhenyl group at C5π-π stacking and hydrophobic interactions
HydrophobicEthyl group at C5Hydrophobic interactions
Hydrogen Bond AcceptorOxygen of N-methoxymethyl groupPotential for additional hydrogen bonding
HydrophobicMethyl of N-methoxymethyl groupAdditional hydrophobic interactions

In silico Screening for Novel Scaffolds

Once a pharmacophore model for this compound is established, it can be used as a 3D search query to screen large virtual libraries of chemical compounds. This process, known as in silico or virtual screening, aims to identify novel molecular scaffolds that possess the same essential pharmacophoric features and are therefore likely to exhibit similar biological activity.

The workflow for in silico screening would involve:

Database Preparation: Large chemical databases (e.g., ZINC, ChEMBL) are prepared by generating 3D conformations for each molecule.

Pharmacophore-Based Screening: The this compound pharmacophore model is used to filter the databases, retaining only those molecules that match the key features in the correct spatial arrangement.

Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking simulations. chemmethod.comresearchgate.net This involves predicting the binding orientation and affinity of each compound within the active site of the target receptor (e.g., a homology model of the GABA-A receptor). researchgate.net

Hit Selection and Prioritization: Compounds are ranked based on their docking scores and visual inspection of their binding poses. The most promising candidates are then selected for further in vitro and in vivo testing.

This approach allows for the rapid and cost-effective identification of diverse chemical structures that could serve as starting points for the development of new therapeutic agents.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) – Strictly Theoretical/Computational Modeling

Computational models are invaluable for predicting the ADME properties of drug candidates at an early stage of development, helping to identify potential liabilities and guide molecular design. journalejmp.com For this compound, various in silico tools and models can be used to estimate its pharmacokinetic profile.

Lipophilicity and Permeability Predictions

The ability of a drug to cross the blood-brain barrier (BBB) is critical for its action within the central nervous system. frontiersin.org This property is largely influenced by the molecule's lipophilicity and its ability to permeate biological membranes.

Lipophilicity: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. For CNS-active drugs, a moderate logP is generally desirable. The calculated logP (cLogP) for this compound can be estimated using various computational algorithms. Given the structure of phenobarbital (logP ≈ 1.5), the addition of the methoxymethyl group is expected to slightly increase its lipophilicity. nih.gov

Permeability: In silico models for BBB penetration often use a combination of molecular descriptors, including logP, polar surface area (PSA), molecular weight, and hydrogen bonding capacity. researchgate.netnih.gov These models can predict whether a compound is likely to be BBB-permeable.

Table 2: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueImplication for CNS Activity
Molecular Weight ( g/mol )~276.3Within the favorable range for CNS drugs
cLogP1.7 - 2.2Optimal lipophilicity for BBB penetration
Polar Surface Area (Ų)~85Conducive to membrane permeability
Hydrogen Bond Donors1Favorable for permeability
Hydrogen Bond Acceptors4Within an acceptable range
Blood-Brain Barrier PermeabilityLikely PermeableSuggests good potential for CNS action

Computational Metabolic Site Predictions

Understanding the metabolic fate of a drug is crucial for predicting its duration of action and potential for drug-drug interactions. Computational tools can predict the most likely sites of metabolism on a molecule, primarily by cytochrome P450 (CYP) enzymes. nih.gov

For phenobarbital, the major metabolic pathways include hydroxylation of the phenyl ring and N-glucosidation. nih.gov For this compound, computational models would likely predict the following metabolic vulnerabilities:

Aromatic Hydroxylation: The phenyl ring remains a probable site for hydroxylation by CYP enzymes.

O-dealkylation: The N-methoxymethyl group introduces a new potential site for metabolism. O-dealkylation would lead to the formation of an unstable intermediate that could decompose to phenobarbital and formaldehyde.

Hydroxylation of the Ethyl Group: The ethyl side chain is also a potential site for aliphatic hydroxylation.

These predictions can be made using software that combines knowledge of known metabolic reactions with quantum chemical calculations to estimate the reactivity of different atoms within the molecule. Identifying likely metabolites is a key step in designing compounds with improved metabolic stability.

Future Directions and Emerging Research Avenues for N Methoxymethylphenobarbital

Unexplored Synthetic Methodologies and Chemical Transformations

The synthesis of N-alkoxymethyl derivatives of barbiturates has been previously described, but there is considerable scope for the application of modern synthetic methodologies to improve efficiency, yield, and stereocontrol. mdpi.com Future research could focus on the following:

Flow Chemistry: Continuous flow synthesis could offer significant advantages over traditional batch processing for the synthesis of N-Methoxymethylphenobarbital. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and enhanced safety profiles.

Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic approaches could be explored for the stereoselective synthesis of this compound, which may be crucial for optimizing its pharmacological activity and reducing off-target effects.

Photoredox Catalysis: This emerging technique in organic chemistry utilizes light to initiate chemical reactions. Its application to the synthesis and modification of this compound could open up novel chemical transformations that are not accessible through traditional thermal methods.

Beyond synthesis, the exploration of novel chemical transformations of this compound could lead to the discovery of new derivatives with unique properties. For instance, derivatization of the methoxymethyl group or modifications to the barbiturate (B1230296) core could yield compounds with altered solubility, metabolic stability, or target engagement. mdpi.com

Novel Preclinical Target Identification and Validation

While phenobarbital (B1680315) is known to exert its effects primarily through the positive allosteric modulation of GABA-A receptors, the specific molecular targets of this compound have not been fully elucidated. nih.govnih.gov Identifying and validating novel preclinical targets is a critical step in understanding its mechanism of action and potential therapeutic applications. annualreviews.orgsemanticscholar.orgcreative-biolabs.comnih.govnih.gov

Future research in this area should employ a range of modern target deconvolution techniques: creative-biolabs.comyoutube.comnih.govtechnologynetworks.comsemanticscholar.org

Affinity Chromatography-Mass Spectrometry: This powerful technique involves immobilizing this compound on a solid support to "pull down" its binding partners from cell or tissue lysates. Subsequent identification of these proteins by mass spectrometry can reveal direct molecular targets.

Genetic and Genomic Approaches: Techniques such as CRISPR-Cas9 screening and RNA interference can be used to identify genes that modulate the cellular response to this compound. This can provide valuable insights into the pathways and targets through which the compound exerts its effects.

Phenotypic Screening: High-content imaging and other phenotypic screening platforms can be used to assess the effects of this compound on various cellular processes. The resulting phenotypic fingerprint can then be compared to those of compounds with known mechanisms of action to infer potential targets.

Advanced Computational Modeling Applications and Machine Learning in Chemistry

The application of computational modeling and machine learning in drug discovery offers the potential to accelerate the research and development process for this compound. nih.govnih.govresearchgate.netbiorxiv.org These in silico approaches can be used to:

Predict ADMET Properties: Computational models can be developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. This can help to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental evaluation.

Identify Potential Off-Targets and Polypharmacology: Machine learning algorithms can be trained on large datasets of compound-target interactions to predict potential off-targets for this compound. verisimlife.com Understanding a compound's polypharmacology is crucial for anticipating potential side effects and for identifying opportunities for drug repurposing. creative-biolabs.com

Guide Lead Optimization: Computational tools can be used to design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. These models can help to guide the synthetic chemistry efforts in a more rational and efficient manner.

Development of Research Tools and Chemical Probes

This compound itself, or its derivatives, could be developed into valuable research tools and chemical probes to investigate biological processes. nih.govnih.govljmu.ac.ukacs.orgunimi.it This could involve:

Photoaffinity Labeling: The introduction of a photoreactive group onto the this compound scaffold would allow for the covalent labeling of its binding partners upon exposure to UV light. This is a powerful technique for target identification and validation.

Click Chemistry Handles: The incorporation of a bioorthogonal "click" chemistry handle, such as an alkyne or an azide, would enable the attachment of various reporter tags (e.g., fluorophores, biotin) for visualization and pull-down experiments.

Fluorescent Analogs: The synthesis of fluorescently labeled derivatives of this compound would allow for the direct visualization of its subcellular localization and dynamics in living cells.

The development of such chemical probes would provide invaluable tools for dissecting the molecular mechanisms of action of this compound and for exploring its effects on cellular signaling pathways.

Integration of Omics Technologies in Preclinical Biochemical Research

The application of "omics" technologies in preclinical research can provide a global and unbiased view of the biochemical effects of this compound. genedata.combenthamdirect.comgenedata.comresearchgate.netepa.gov Integrating various omics platforms will be crucial for a comprehensive understanding of its pharmacological profile.

Omics TechnologyPotential Application for this compound Research
Proteomics Identify changes in protein expression and post-translational modifications in response to treatment, providing insights into the affected signaling pathways.
Metabolomics Profile the changes in endogenous small molecule metabolites to understand the metabolic consequences of this compound exposure and identify potential biomarkers of its activity. researchgate.netcreative-proteomics.comchromatographyonline.comnih.govarome-science.comnih.govresearchgate.netrsc.org
Lipidomics Investigate the impact of this compound on lipid metabolism and signaling, which is particularly relevant for a CNS-acting compound given the brain's high lipid content. nih.govnih.govlipotype.comlipotype.comyoutube.com
Genomics Identify genetic variations that influence the response to this compound, paving the way for personalized medicine approaches. nih.govnih.govbiorxiv.orgsemanticscholar.orgaacrjournals.org

By integrating data from these different omics platforms, researchers can construct a comprehensive systems-level understanding of the biological effects of this compound, which can aid in the identification of novel therapeutic targets, the discovery of biomarkers, and the elucidation of its mechanism of action.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing N-Methoxymethylphenobarbital in laboratory settings?

  • Methodological Answer : Synthesis should follow established protocols for barbiturate derivatives, emphasizing controlled methoxymethylation. Key steps include:
    • Reagent Selection : Use methoxymethyl chloride under anhydrous conditions to minimize hydrolysis byproducts .
    • Characterization : Employ NMR (¹H/¹³C) to confirm substitution patterns and GC-MS for purity assessment (>95% by GC recommended). For structural ambiguity, X-ray crystallography resolves positional isomerism .
    • Safety : Adopt PPE protocols (e.g., NIOSH-certified respirators, chemical-resistant gloves) to handle reactive intermediates .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer :
    • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent thermal or photolytic degradation, as observed in structurally similar boronic acid derivatives .
    • Handling : Use fume hoods for powder handling to avoid inhalation risks. In case of accidental exposure, follow first-aid protocols (e.g., rinse eyes with water for 15 minutes, seek medical attention) .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer :
    • LC-MS/MS is preferred for high sensitivity in plasma or tissue samples. Use deuterated internal standards (e.g., d3-methoxymethyl analogs) to correct for matrix effects .
    • HPLC-UV suffices for bulk purity analysis, but validate with ion mobility spectrometry to distinguish co-eluting isomers .

Advanced Research Questions

Q. How can positional isomerism in this compound derivatives be resolved during structural elucidation?

  • Methodological Answer :
    • Tandem MS/MS : Compare fragmentation patterns to reference libraries (e.g., m/z 178 for methoxymethyl cleavage).
    • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for candidate isomers, reducing ambiguity .
    • Case Study : NBOMe derivatives required similar isomer differentiation via 2D-NMR (NOESY for spatial proximity analysis) .

Q. What experimental designs are optimal for studying this compound’s metabolic pathways in vivo?

  • Methodological Answer :
    • Animal Models : Use CYP450 knockout rodents to identify primary metabolic enzymes. Monitor urinary metabolites via untargeted metabolomics .
    • Dosing Routes : Compare oral vs. parenteral administration to assess first-pass metabolism. Include controls for enzyme induction (e.g., phenobarbital pretreatment) .
    • Table : Key Parameters for In Vivo Studies
ParameterRecommendation
SpeciesRats (Sprague-Dawley)
Exposure RouteOral gavage, intravenous
Sampling Timepoints0, 2, 6, 24 hours post-dose

Q. How should researchers address contradictions in toxicity data across studies?

  • Methodological Answer :
    • Systematic Review : Apply PRISMA guidelines to filter studies by inclusion criteria (e.g., peer-reviewed, controlled dosing) and exclude non-GLP data .
    • Meta-Analysis : Use random-effects models to account for inter-study variability. Stratify by species, dose, and exposure duration (see Table C-1 in ).
    • Case Example : Pentachlorophenol studies resolved contradictions by distinguishing occupational (chronic) vs. acute exposure datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.